3-Butoxy-4-nitrobenzoic acid
Overview
Description
3-Butoxy-4-nitrobenzoic acid: is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, characterized by the presence of a butoxy group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Scientific Research Applications
3-Butoxy-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Nitrobenzoic acid derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
Nitrobenzoic acid derivatives are known to undergo various chemical reactions, including free radical reactions . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which may influence its interaction with targets .
Biochemical Pathways
Nitrobenzoic acid derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Butoxy-4-nitrobenzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution
Cellular Effects
Nitrobenzoic acid, a related compound, has been reported to cause skin and eye irritation, suggesting potential cellular effects
Molecular Mechanism
It is known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation These reactions could potentially influence the binding interactions with biomolecules, enzyme activity, and gene expression
Metabolic Pathways
Benzoic acid derivatives can be synthesized through nitration, esterification, etherification, and hydrolysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-nitrobenzoic acid typically involves the following steps:
Nitration: The nitration of 3-hydroxybenzoic acid to introduce the nitro group at the fourth position.
Esterification: Protection of the carboxyl group by converting it into an ester.
Etherification: Introduction of the butoxy group at the third position through etherification.
Hydrolysis: Conversion of the ester back to the carboxylic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The steps include nitration, esterification, etherification, and hydrolysis, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkoxides, suitable solvents like dimethyl sulfoxide.
Esterification: Alcohols, acid catalysts such as sulfuric acid.
Major Products:
Reduction: 3-Butoxy-4-aminobenzoic acid.
Substitution: Various alkoxy-substituted benzoic acids.
Esterification: Esters of this compound.
Comparison with Similar Compounds
- 3-Methoxy-4-nitrobenzoic acid
- 3-Ethoxy-4-nitrobenzoic acid
- 3-Hydroxy-4-nitrobenzoic acid
Comparison:
- 3-Methoxy-4-nitrobenzoic acid: Similar structure but with a methoxy group instead of a butoxy group. It has different solubility and reactivity properties.
- 3-Ethoxy-4-nitrobenzoic acid: Contains an ethoxy group, leading to variations in physical and chemical properties compared to the butoxy derivative.
- 3-Hydroxy-4-nitrobenzoic acid: The hydroxy group significantly alters the compound’s reactivity and potential applications .
3-Butoxy-4-nitrobenzoic acid is unique due to the presence of the butoxy group, which imparts specific solubility and reactivity characteristics, making it suitable for particular applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-butoxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITZSLUFIIRTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992825 | |
Record name | 3-Butoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72101-53-2 | |
Record name | Butoxy nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Butoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BUTOXY-4-NITROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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